1,2-Cycloheptanediol

Descripción general

Descripción

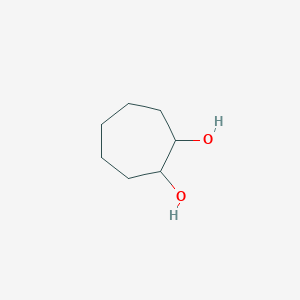

1,2-Cycloheptanediol, also known as this compound, is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2-Cycloheptanediol is utilized as an intermediate in the synthesis of various organic compounds. Its hydroxyl groups make it a versatile building block for the formation of more complex molecules.

- Synthesis of Acyloins : The compound can undergo oxidation reactions to yield acyloins, which are valuable intermediates in organic synthesis. This transformation is facilitated by enzymes such as alcohol dehydrogenases (ADH), which exhibit regioselectivity towards 1,2-diols like this compound .

- Formation of Cyclic Ethers : The diol can also participate in cyclization reactions to produce cyclic ethers, which are important in medicinal chemistry and materials science .

Catalytic Applications

The catalytic properties of this compound have been investigated for various reactions:

- Deoxydehydration Reactions : Research indicates that this compound can be used in rhenium-catalyzed deoxydehydration reactions. This process converts diols into alkenes while eliminating water and is a significant step in synthesizing hydrocarbons from biomass .

- Hydrogenation Reactions : The compound has been explored as a substrate for hydrogenation reactions under specific catalytic conditions. The resulting products can serve as precursors for fuels and other chemicals .

Material Science

This compound's unique structure lends itself to applications in material science:

- Polymer Synthesis : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its hydroxyl groups allow for cross-linking with other monomers, leading to the development of novel polymers with tailored properties.

- Surfactants : The compound can be modified to create surfactants that exhibit improved wetting and emulsifying properties, making it useful in formulations for paints, coatings, and personal care products.

Case Study 1: Rhenium-Catalyzed Reactions

A study conducted on the rhenium-catalyzed deoxydehydration of this compound demonstrated high yields of alkenes under mild conditions. The research highlighted the efficiency of this method compared to traditional dehydration techniques .

Case Study 2: Acyloin Formation

In a series of experiments focusing on the oxidation of this compound using ADH enzymes, researchers observed significant regioselectivity leading to acyloin products. This finding underscores the potential for enzymatic processes in synthesizing complex organic molecules from simple diols .

Propiedades

IUPAC Name |

cycloheptane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7(6)9/h6-9H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYPPXGEIQTVPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929042 | |

| Record name | Cycloheptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13553-19-0 | |

| Record name | trans-Cycloheptane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013553190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cycloheptane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.